molecular formula C22H15NO4 B14738964 (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one

(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one

Cat. No.: B14738964
M. Wt: 357.4 g/mol
InChI Key: OUPIYWLOWVJIGA-NBVRZTHBSA-N
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Description

(3Z)-3-[(2-Nitrophenyl)methylidene]-2-phenylchromen-4-one is a chromen-4-one derivative characterized by a benzopyranone core substituted with a 2-phenyl group at position 2 and a (Z)-configured 2-nitrophenylmethylidene moiety at position 2. Chromen-4-one derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, owing to their ability to modulate enzyme activity and interact with cellular receptors.

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one

InChI

InChI=1S/C22H15NO4/c24-21-17-11-5-7-13-20(17)27-22(15-8-2-1-3-9-15)18(21)14-16-10-4-6-12-19(16)23(25)26/h1-14,22H/b18-14+

InChI Key

OUPIYWLOWVJIGA-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)C4=CC=CC=C4O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenylchromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the chromen-4-one core.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

    Cyclization: Acidic or basic conditions, along with heat, are often required to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted chromen-4-one derivatives, and cyclization can result in complex fused ring systems.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents and the study of biological pathways.

    Medicine: Due to its biological activities, the compound is investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability, for applications in sensors, imaging, and electronics.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with cellular pathways can result in the modulation of signaling cascades, ultimately affecting cellular functions and responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with (3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one but differ in core rings, substituents, or stereochemistry:

(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one ()
  • Core Structure: Pyran-2-one (a six-membered lactone) vs. chromen-4-one (benzopyranone).
  • Substituents : 2-Nitrophenylmethylidene group (E configuration) and 6,6-dimethyl groups.
  • Key Differences :
    • The pyran-2-one lacks the aromatic benzene ring fused to the lactone, reducing planarity and conjugation.
    • The E configuration may alter dipole moments and steric interactions compared to the Z isomer.
  • Synthesis : Prepared via polyphosphoric acid-mediated cyclization, followed by column chromatography .
6-Chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one ()
  • Core Structure : Thiochromen-4-one (sulfur replaces oxygen in the lactone ring).
  • Substituents : 2,4-Dichlorophenylmethylidene (Z configuration) and 6-chloro group.
  • Key Differences :
    • Sulfur increases electron density and may enhance lipophilicity compared to oxygen.
    • Chloro substituents (electron-withdrawing) vs. nitro groups affect reactivity and binding affinity.
  • Applications: Potential antimicrobial or anticancer uses due to halogenated aromatic systems .
(3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one ()
  • Core Structure : Piperidin-4-one (a nitrogen-containing ketone) vs. chromen-4-one.
  • Substituents: Dimethylamino (electron-donating) and 4-nitrophenyl groups.
  • Key Differences: The dimethylamino group introduces strong electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. The piperidine ring confers basicity and conformational flexibility .

Physical and Chemical Properties

Compound Core Structure Substituents Configuration Key Properties
Target Compound Chromen-4-one 2-Phenyl, 2-nitrophenylmethylidene Z High planarity, moderate solubility
(3E)-Pyran-2-one () Pyran-2-one 2-Nitrophenylmethylidene, 6,6-dimethyl E Reduced conjugation, higher lipophilicity
Thiochromen-4-one () Thiochromen-4-one 2,4-Dichlorophenylmethylidene, 6-Cl Z Enhanced lipophilicity, potential toxicity
Piperidin-4-one () Piperidin-4-one Dimethylamino, 4-nitrophenyl Z Basic, flexible conformation

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